5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, with additional methyl and phenyl groups attached to the structure. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the condensation of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrimidine ring can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Esters, amides, or carboxylic acid derivatives.
Reduction: Amines or other reduced derivatives of the pyrimidine ring.
Substitution: Halogenated phenyl derivatives or nitro-substituted phenyl groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their biological activity, including antimicrobial and antifungal properties.
Medicine: Some derivatives of this compound have been investigated for their potential use as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, the pyrazolo[1,5-a]pyrimidine core can bind to various enzymes or receptors, modulating their activity. The phenyl group and methyl groups can influence the compound's binding affinity and specificity, leading to different biological outcomes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents.
Pyrazole derivatives: Compounds with a pyrazole ring but lacking the fused pyrimidine ring.
Pyrimidine derivatives: Compounds with a pyrimidine ring but lacking the pyrazole fusion.
Uniqueness: 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific combination of substituents and the fused ring system. This structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-11-14(10-23(3)21-11)15-9-16(19(25)26)24-18(20-15)17(12(2)22-24)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGMEANCEQSWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=NN3C(=C2)C(=O)O)C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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